3-(3-Ethoxyphenoxy)-propylamine
Overview
Description
Synthesis Analysis
EtOPP is synthesized through a multi-step reaction using piperidine, phenol, and ethyl bromide. The reaction process involves several steps, including refluxing and heating the mixture at specific temperatures and using selective solvents. Protodeboronation of pinacol boronic esters is a key step in the synthesis of compounds like EtOPP .
Molecular Structure Analysis
The molecule contains a total of 45 bond(s); 22 non-H bond(s), 12 multiple bond(s), 8 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 secondary amine(s) (aliphatic), and 2 ether .
Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a key reaction in the synthesis of compounds like EtOPP . This reaction utilizes a radical approach and is paired with a Matteson–CH2–homologation .
Scientific Research Applications
Synthesis and Characterization
The compound 3-(3-Ethoxyphenoxy)-propylamine and its derivatives have been explored in various scientific research contexts, primarily focusing on synthesis and characterization. For instance, Raghavendra et al. (2015) investigated the synthesis and spectral characterization of four symmetrical and unsymmetrical organotellurium(II) compounds, including a variant of 3-(3-Ethoxyphenoxy)-propylamine. These compounds were characterized using techniques like NMR, FTIR, and X-Ray diffraction, highlighting their structural properties and potential applications in material science and chemistry (Raghavendra, Siddagangaiah, & Upreti, 2015).
Chemical Reaction and Process Development
The compound has been utilized in understanding and developing chemical reactions. For instance, Hao-qing (2011) conducted synthesis and characterization of a derivative of 3-(3-Ethoxyphenoxy)-propylamine, focusing on aspects like reactant dosage and catalyst influence on reaction yield. This research provides insights into the compound's reactivity and potential for use in complex chemical synthesis and manufacturing processes (Hou Hao-qing, 2011).
Material Science and Engineering
The compound's derivatives have been explored in the field of materials science, particularly concerning their electrochromic properties. Huang et al. (2017) synthesized triphenylamine-containing ambipolar electrochromic materials, showcasing their high performance in terms of driving voltage, switching time, and stability. Such research underlines the potential application of 3-(3-Ethoxyphenoxy)-propylamine derivatives in developing advanced materials for electronic and optical devices (De-Cheng Huang et al., 2017).
properties
IUPAC Name |
3-(3-ethoxyphenoxy)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-13-10-5-3-6-11(9-10)14-8-4-7-12/h3,5-6,9H,2,4,7-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOYYEUSDZPTGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Ethoxyphenoxy)-propylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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